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Compound of Interest

Compound Name: (±)-Jasmonic acid-d5

Cat. No.: B12407942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (±)-Jasmonic acid-d5, a

deuterated internal standard crucial for the accurate quantification of jasmonic acid in various

biological matrices. This document details its isotopic labeling, provides hypothetical yet

plausible experimental protocols for its synthesis and analysis, presents relevant quantitative

data, and illustrates key biological pathways involving jasmonic acid.

Isotopic Labeling Pattern and Specifications
(±)-Jasmonic acid-d5 is a synthetic version of jasmonic acid where five hydrogen atoms have

been replaced by deuterium atoms. This isotopic substitution results in a molecule that is

chemically identical to its endogenous counterpart but has a higher mass, allowing for its use

as an internal standard in mass spectrometry-based quantification methods.

The precise labeling pattern for (±)-Jasmonic acid-d5 is on the cyclopentanone ring and the

acetic acid side chain. The formal chemical name is 3-oxo-2-(2Z)-2-penten-1-yl-cyclopentane-

2,4,4-d3-acetic-2,2-d2 acid.[1] This indicates that three deuterium atoms are located at the C4

position of the cyclopentanone ring, and two deuterium atoms are at the C2 position of the

acetic acid side chain.

Table 1: General Specifications for (±)-Jasmonic acid-d5
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Parameter Specification Source

Formal Name

3-oxo-2-(2Z)2-penten-1-yl-

cyclopentane-2,4,4-d3-acetic-

2,2-d2 acid

[1]

CAS Number 2750534-78-0 [1]

Molecular Formula C₁₂H₁₃D₅O₃ [1]

Formula Weight 215.3 g/mol [1]

Isotopic Purity ≥99% deuterated forms (d₁-d₅) [1]

Experimental Protocols
While specific proprietary synthesis and analysis protocols for commercially available (±)-
Jasmonic acid-d5 are not publicly disclosed, this section provides detailed, plausible

methodologies based on established chemical principles for deuteration and analytical

characterization.

Hypothetical Synthesis Protocol: Base-Catalyzed H/D
Exchange
The deuterium atoms on the cyclopentanone ring and the acetic acid side chain are introduced

via a base-catalyzed hydrogen-deuterium exchange reaction. The protons on the carbon atoms

alpha to the ketone and carboxylic acid functionalities are acidic and can be reversibly removed

by a base. In the presence of a deuterium source, such as deuterium oxide (D₂O), a deuterium

atom is incorporated at these positions upon neutralization.

Materials:

(±)-Jasmonic acid

Deuterium oxide (D₂O, 99.9 atom % D)

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

Anhydrous diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (1 M)

Procedure:

Dissolution: Dissolve (±)-Jasmonic acid (1.0 g, 4.76 mmol) in deuterium oxide (20 mL).

Base Addition: Add NaOD in D₂O (0.5 mL) to the solution. The mixture is stirred at room

temperature.

Deuterium Exchange: The reaction mixture is heated to 50°C and stirred for 48 hours under

an inert atmosphere (e.g., argon) to facilitate the hydrogen-deuterium exchange at the acidic

positions. The progress of the reaction can be monitored by ¹H NMR by observing the

disappearance of the proton signals at the C2 and C4 positions.

Neutralization and Extraction: After cooling to room temperature, the reaction mixture is

neutralized to pH 3 with 1 M HCl. The aqueous solution is then extracted three times with

anhydrous diethyl ether (3 x 30 mL).

Drying and Evaporation: The combined organic extracts are dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield

crude (±)-Jasmonic acid-d5.

Purification: The crude product is purified by flash column chromatography on silica gel using

a gradient of ethyl acetate in hexane to afford the final product.

Analytical Protocol: Quantification by LC-MS/MS
(±)-Jasmonic acid-d5 is primarily used as an internal standard for the quantification of

endogenous jasmonic acid in biological samples. The following is a typical protocol for sample

preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

Homogenization: Homogenize the plant tissue or other biological sample in a suitable

extraction solvent (e.g., 80% methanol in water) at 4°C.
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Internal Standard Spiking: Add a known amount of (±)-Jasmonic acid-d5 to the

homogenate.

Extraction: Vortex the mixture and incubate at 4°C for 30 minutes.

Centrifugation: Centrifuge the sample to pellet cellular debris.

Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to purify

and concentrate the jasmonates.

Elution and Reconstitution: Elute the jasmonates from the SPE cartridge and reconstitute the

dried eluate in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column.

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native

jasmonic acid and (±)-Jasmonic acid-d5.

Data Presentation
Quantitative analysis of (±)-Jasmonic acid-d5 is typically performed using mass spectrometry

and NMR spectroscopy. While specific spectra for this deuterated standard are not widely

published, the following tables provide the expected mass spectral data based on its structure

and the NMR data for its non-deuterated counterpart for reference.

Table 2: Predicted Mass Spectrometry Data for (±)-Jasmonic acid-d5
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Parameter Value

Molecular Ion [M-H]⁻ m/z 214.3

Expected Fragmentation Pattern

The fragmentation pattern would be similar to

that of unlabeled jasmonic acid, but with mass

shifts corresponding to the deuterated

fragments. For example, the loss of the acetic

acid side chain would result in a fragment with a

mass increased by 2 Da.

Table 3: ¹H and ¹³C NMR Data for Unlabeled (±)-Jasmonic Acid in CDCl₃

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

1 - 178.5

2 2.37 38.0

3 2.78, 2.10 54.1

4 2.37, 1.93 38.0

5 - 219.3

6 2.37, 1.53 27.4

7 - 39.0

8 5.47, 5.26 125.1

9 5.47, 5.26 134.5

10 2.10 25.7

11 2.10 20.9

12 0.96 14.4

Note: In the ¹H NMR spectrum of (±)-Jasmonic acid-d5, the signals corresponding to the

protons at positions 2 and 4 would be absent or significantly reduced in intensity.
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Visualization of Relevant Pathways
The following diagrams, generated using the DOT language, illustrate the biosynthetic and

signaling pathways of jasmonic acid, providing a biological context for the use of its deuterated

analog in research.
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Caption: Jasmonic acid biosynthesis pathway.
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Caption: Jasmonic acid signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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